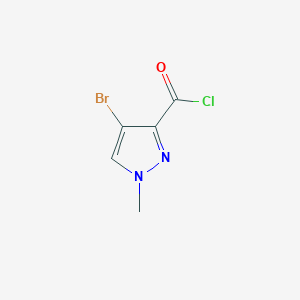

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Descripción

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride exhibits characteristics typical of substituted pyrazole systems, with specific modifications introduced by the bromine atom at position 4 and the carbonyl chloride group at position 3. Single-crystal X-ray diffraction analysis represents the gold standard for structural confirmation in related pyrazole derivatives, revealing critical bond lengths and dihedral angles between substituents that confirm steric and electronic effects. The pyrazole ring system maintains its characteristic planar five-membered structure, with the nitrogen atoms positioned at the 1 and 2 positions according to standard nomenclature conventions.

The presence of the bromine substituent at the 4-position introduces significant steric bulk and electronic perturbation to the ring system. Crystallographic studies of related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid compounds have demonstrated that halogen substitution at this position influences intermolecular interactions and packing arrangements. The compound crystallizes in monoclinic crystal systems with specific unit cell parameters that reflect the molecular geometry and intermolecular forces. The carbon-bromine bond length typically measures approximately 1.73 Å, consistent with standard covalent radii for this halogen.

The carbonyl chloride functional group at position 3 exhibits characteristic geometric parameters, with the carbon-oxygen double bond measuring approximately 1.21 Å and the carbon-chlorine bond extending to about 1.73 Å. The carbonyl group maintains planarity with the pyrazole ring, facilitating conjugation that influences the electronic distribution throughout the molecule. This geometric arrangement enables the carbonyl chloride to participate in nucleophilic substitution reactions while maintaining structural integrity.

Intermolecular interactions in the crystal lattice are dominated by halogen bonding and dipole-dipole interactions arising from the polar nature of both the bromine and carbonyl chloride substituents. The crystal packing exhibits patterns that minimize steric repulsion while maximizing favorable electrostatic interactions. The molecular conformation in the solid state provides insights into the preferred geometry that influences reactivity and stability under various conditions.

Propiedades

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTARGXLMISJCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345511 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-70-1 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Bromination

Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The reaction proceeds under mild conditions to ensure selective substitution at the desired position.

- Solvent: Acetonitrile or dichloromethane

- Temperature: Room temperature or slightly elevated

- Catalyst: Radical initiators like benzoyl peroxide or UV light

Reaction Equation :

$$

C5H5N2O + Br2 \rightarrow C5H4BrN_2O

$$

Step 2: Carbonylation

The brominated pyrazole undergoes carbonylation to introduce the carbonyl group at the 3-position. This step often uses reagents such as phosgene or equivalents like triphosgene.

- Solvent: Toluene or THF (tetrahydrofuran)

- Temperature: Controlled between 0°C and 50°C

- Catalyst: Base such as pyridine or triethylamine

Step 3: Chlorination

The final step involves converting the carbonyl group into a carbonyl chloride functional group using thionyl chloride (SOCl₂) or oxalyl chloride.

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature

- Catalyst: Dimethylformamide (DMF) as an activator

Yield Optimization

To achieve high yields and purity, reaction conditions must be optimized:

- Use of mild temperatures to minimize side reactions.

- Selection of solvents with appropriate polarity.

- Addition of catalytic bases to enhance reaction rates.

Data Table for Reaction Parameters

| Step | Reagents | Solvent | Temperature | Catalyst/Activator | Yield (%) |

|---|---|---|---|---|---|

| Bromination | NBS, Br₂ | Acetonitrile | RT | Benzoyl peroxide | ~85 |

| Carbonylation | Phosgene, triphosgene | Toluene | 0–50°C | Pyridine | ~90 |

| Chlorination | Thionyl chloride | Dichloromethane | RT | Dimethylformamide | ~88 |

Spectroscopic Analysis

The structure and purity of the synthesized compound are confirmed using:

- NMR Spectroscopy : Identifies chemical shifts corresponding to bromine and carbonyl chloride groups.

- IR Spectroscopy : Confirms functional groups such as C=O and C-Cl bonds.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Coupling Reactions: The bromine atom at the 4-position can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are used in coupling reactions.

Major Products:

Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a versatile building block for synthesizing more complex organic molecules. Its reactive carbonyl chloride group allows for further substitution reactions, enabling chemists to create a variety of derivatives with potential biological activity.

Research indicates that compounds derived from 4-bromo-1-methyl-1H-pyrazole structures exhibit notable biological activities, including antifungal and antibacterial properties. For instance, derivatives have shown efficacy against various phytopathogenic fungi, making them candidates for agricultural applications .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly in understanding protein-ligand interactions. Its ability to interact with specific enzymes makes it valuable for drug discovery and development processes .

Material Science

In material science, derivatives of this compound are explored for their potential use in developing new materials with specific properties, such as polymers and coatings. The unique chemical characteristics imparted by the bromine and carbonyl groups contribute to the desired material properties .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In the context of medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparación Con Compuestos Similares

Notes and Handling Considerations

- Reactivity : The carbonyl chloride group is moisture-sensitive; reactions should be conducted under anhydrous conditions.

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis.

Actividad Biológica

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a synthetic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. Its molecular formula is , and it features a pyrazole ring that is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The biological activity of this compound can be attributed to its reactive carbonyl chloride group. This functional group allows the compound to engage in covalent bonding with nucleophilic sites on proteins and enzymes, particularly amino groups on lysine residues. Such interactions can lead to:

- Enzyme Inhibition : The formation of stable amide bonds may inhibit enzyme activity by obstructing active sites or altering enzyme conformation.

- Cell Signaling Modulation : The compound can influence key signaling pathways by modifying proteins involved in cell signaling, potentially affecting processes such as phosphorylation and gene expression .

| Mechanism | Description |

|---|---|

| Covalent Bond Formation | Reacts with nucleophilic sites on proteins, forming stable amide bonds. |

| Enzyme Activity Modulation | Inhibits or enhances enzyme function through structural modifications. |

| Signal Pathway Influence | Alters phosphorylation states and gene expression via protein modification. |

Cellular Effects

Research indicates that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can result in cellular damage and apoptosis, particularly in cancer cells. For instance, studies have shown that this compound can enhance caspase-3 activity, a key marker of apoptosis, in breast cancer MDA-MB-231 cells .

Case Study: Apoptosis Induction

In a study evaluating the compound's effects on MDA-MB-231 cells:

- Concentration : The compound was tested at concentrations ranging from 1.0 μM to 10.0 μM.

- Findings : Morphological changes were observed at 1.0 μM, and caspase-3 activity increased by 33% to 57% at 10.0 μM, indicating significant apoptosis-inducing properties .

Anticancer Potential

Compounds containing the pyrazole scaffold have been extensively studied for their anticancer properties. The structural similarity between this compound and other pyrazole derivatives suggests it may exhibit similar anticancer activities across various cancer types.

Table 2: Anticancer Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride, and how can intermediates be characterized?

- Methodological Answer : A common approach involves bromination and subsequent functionalization of pyrazole derivatives. For example, methylation of pyrazole precursors (e.g., using sodium hydride and methyl iodide under anhydrous conditions) can yield 1-methylpyrazole intermediates . Subsequent bromination at the 4-position and carbonyl chloride formation (via reaction with thionyl chloride or phosgene) completes the synthesis. Characterization of intermediates should include H NMR, C NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular weight and purity. NMR spectroscopy (H, C, and N) resolves structural ambiguities, particularly distinguishing between regioisomers (e.g., 3- vs. 5-substituted pyrazoles) . IR spectroscopy can validate the presence of the carbonyl chloride group (~1750–1820 cm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound’s reactivity (due to the acyl chloride group) demands strict moisture avoidance and use of inert atmospheres (e.g., nitrogen/argon). Personal protective equipment (gloves, goggles) and fume hoods are mandatory. In case of skin contact, immediate washing with soap/water is critical . Storage should be in airtight containers at –20°C to prevent hydrolysis .

Q. How does the compound’s stability vary under different solvents or temperatures?

- Methodological Answer : Stability studies in solvents like dichloromethane or tetrahydrofuran (THF) under varying temperatures (e.g., 25°C vs. –20°C) can be monitored via H NMR to detect hydrolysis (disappearance of the carbonyl chloride peak). Decomposition is accelerated in protic solvents (e.g., water, alcohols) due to nucleophilic attack on the acyl chloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during its synthesis?

- Methodological Answer : Kinetic studies using in-situ FTIR or HPLC can identify side reactions (e.g., over-bromination or oxidation). For example, controlling stoichiometry of brominating agents (e.g., NBS vs. Br) and reaction temperature (0–5°C) reduces di-substitution byproducts. Computational modeling (DFT) may predict reactive sites and guide optimization .

Q. How do conflicting spectral data (e.g., NMR shifts) between batches arise, and how can they be resolved?

- Methodological Answer : Contradictions in H NMR shifts often stem from residual solvents (e.g., DMSO vs. CDCl) or tautomeric equilibria in pyrazole derivatives. Using deuterated solvents with controlled pH and temperature stabilizes tautomers. X-ray crystallography provides definitive structural confirmation, as seen in related pyrazole-carbonitrile derivatives .

Q. What strategies enable selective functionalization of the pyrazole ring for drug-discovery applications?

- Methodological Answer : The 4-bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Computational docking studies can predict binding interactions when the carbonyl chloride is converted to amides or esters. For example, coupling with sulfonamides or heterocyclic amines generates bioactive analogs, as demonstrated in antiproliferative compound libraries .

Q. How can computational methods predict the environmental impact or biodegradability of this compound?

- Methodological Answer : Tools like EPI Suite estimate persistence (P), bioaccumulation (B), and toxicity (T) using QSAR models. Hydrolysis half-life predictions for the acyl chloride group (prone to rapid aqueous degradation) suggest low environmental persistence. Experimental validation via OECD 301B ready biodegradability tests is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.